Azetidine-2-carboxamide hydrochloride
Overview
Description
Azetidine-2-carboxamide hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of azetidine, a four-membered ring structure that is known for its significant ring strain and unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and polymer science.
Mechanism of Action
Target of Action
Azetidine-2-carboxamide hydrochloride primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth and differentiation, inflammation, and immune responses .
Mode of Action
This compound interacts with its target, STAT3, by inhibiting its activity . It has been found to have sub-micromolar potencies, with IC50 values of 0.55, 0.38, and 0.34 μM, respectively . This interaction results in changes in the cellular processes mediated by STAT3, including cell growth and differentiation .
Biochemical Pathways
The compound affects the STAT3 signaling pathway . By inhibiting STAT3, it disrupts the downstream effects of this pathway, which include cell growth, differentiation, and immune responses . It also acts as an analog of the amino acid proline, and can be incorporated into proteins in place of proline .
Pharmacokinetics
Its ability to inhibit stat3 suggests that it may have good bioavailability and can effectively reach its target within cells .
Result of Action
The inhibition of STAT3 by this compound leads to a reduction in cell growth and differentiation . It also modifies the cell membrane permeability and prevents the synthesis of proteins involved in cell division, leading to inhibition of cancer growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions . .
Biochemical Analysis
Biochemical Properties
Azetidine-2-carboxamide hydrochloride is known for its unique reactivity, which is driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, making it a valuable tool in biochemical reactions
Cellular Effects
For instance, certain azetidine amides have been found to inhibit STAT3, a signal transducer and activator of transcription, with sub-micromolar potencies . This suggests that this compound may also interact with cellular signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This reactivity is driven by a considerable ring strain, which allows for various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidine-2-carboxamide hydrochloride typically involves the reaction of azetidine-2-carboxylic acid with thionyl chloride in methanol, which produces 2-carbomethoxyazetidine hydrochloride. This intermediate is then treated with triethylamine to yield azetidine-2-carboxamide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned chemical reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Azetidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Azetidine-2-carboxamide hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein interaction.
Industry: The compound is used in the synthesis of polymers and other materials with specialized properties.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A closely related compound with similar structural features but different reactivity and applications.
Aziridines: Three-membered nitrogen-containing rings that are more strained and reactive compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and more stable than azetidines.
Uniqueness: Azetidine-2-carboxamide hydrochloride is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
azetidine-2-carboxamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-2-6-3;/h3,6H,1-2H2,(H2,5,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZQWWPOZADCDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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